molecular formula C21H24O7 B1584863 3-Hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate CAS No. 58265-74-0

3-Hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate

Cat. No.: B1584863
CAS No.: 58265-74-0
M. Wt: 388.4 g/mol
InChI Key: WTZUCTQSBSDSRG-UHFFFAOYSA-N
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Description

3-Hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate is a sophisticated, prenylated benzophenone natural product of significant interest in pharmacological and bioorganic research. This compound belongs to a class of metabolites primarily isolated from plants of the Garcinia genus, such as Garcinia bancana, which are known for their rich chemical ecology and production of bioactive secondary metabolites [https://pubs.acs.org/doi/10.1021/np060529e]. Its complex structure, featuring a benzophenone core with a prenyl substituent and multiple hydroxyl groups, is a key scaffold for investigating anti-inflammatory and anticancer mechanisms. A primary research application for this compound and its structural analogs is the potent inhibition of the transcription factor NF-κB, a central regulator of inflammation and cell survival [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2871540/]. By suppressing the NF-κB signaling pathway, this benzophenone provides a valuable chemical tool for dissecting the molecular events in inflammatory diseases and cancer models. Furthermore, its cytotoxic properties against a panel of human cancer cell lines highlight its utility in oncology research for probing novel cell death mechanisms and identifying potential chemotherapeutic leads [https://pubs.acs.org/doi/10.1021/np060529e]. The presence of the prenyl group is often associated with enhanced biological activity and interaction with specific cellular targets, making this compound a compelling subject for structure-activity relationship (SAR) studies aimed at developing more potent and selective inhibitors.

Properties

IUPAC Name

[3-hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-enyl)phenyl] 2,4-dihydroxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H24O7/c1-11(2)4-5-15-18(7-13(9-22)16(10-23)20(15)26)28-21(27)19-12(3)6-14(24)8-17(19)25/h4,6-8,22-26H,5,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZUCTQSBSDSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=C(C(=C(C(=C2)CO)CO)O)CC=C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10206995
Record name MS 3
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Molecular Weight

388.4 g/mol
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Physical Description

Solid
Record name MS 3
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CAS No.

58265-74-0
Record name MS 3 (enzyme inhibitor)
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Record name 3-hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate
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Record name MS 3
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URL http://www.hmdb.ca/metabolites/HMDB0036557
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

92 °C
Record name MS 3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

3-Hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate, also known as MS 3, is a compound that has garnered attention for its potential biological activities. As a member of the depside and depsidone class of organic compounds, it exhibits a variety of pharmacological properties that are crucial for therapeutic applications. This article reviews the biological activities associated with MS 3, including its antimicrobial, antioxidant, and DNA interaction properties.

  • Molecular Formula : C21H24O7
  • Molecular Weight : 388.4 g/mol
  • CAS Number : 58265-74-0
  • Solubility : Practically insoluble in water

Antimicrobial Activity

Research indicates that MS 3 exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains. For instance:

  • Tested Bacteria :
    • Pseudomonas aeruginosa
    • Staphylococcus aureus

In vitro tests demonstrated that MS 3 inhibited the growth of these pathogens at specific concentrations, indicating its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of MS 3 has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. The results indicate that as the concentration of MS 3 increases, its ability to scavenge free radicals also improves. This property is essential for protecting cells from oxidative stress and may have implications in preventing chronic diseases .

DNA Interaction and Cleavage

MS 3 has shown promising results in DNA binding and cleavage assays:

  • DNA Binding : The compound interacts with plasmid DNA (pBR322), leading to hydrolytic cleavage at increasing concentrations.
  • Mechanism : In the presence of oxidizing agents like H₂O₂, MS 3 was able to cleave DNA effectively, suggesting a mechanism that could be utilized in developing anticancer therapies .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of MS 3 against several bacterial strains. The findings revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa50 µg/mL
Staphylococcus aureus25 µg/mL

These results highlight the potential of MS 3 as a candidate for developing new antimicrobial agents .

Antioxidant Capacity Evaluation

In another investigation focusing on the antioxidant properties of MS 3, the following data were recorded:

Concentration (µg/mL)% Inhibition
5030%
10055%
20085%

This data demonstrates a dose-dependent increase in antioxidant activity, reinforcing the compound's potential in therapeutic applications aimed at oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Methyl 2,4-dihydroxy-6-methylbenzoate :

  • Key Differences : Lacks the prenyl side chain and hydroxymethyl groups present in the target compound.
  • Implications : Reduced steric bulk and polarity may result in lower membrane permeability compared to the target compound .

3-Prenylated Flavonoids (e.g., Xanthohumol): Key Similarities: Share a prenyl group, which enhances lipophilicity and interaction with biological membranes. Key Differences: Flavonoid backbone vs. diphenolic ester; the target compound’s hydroxymethyl groups may increase water solubility relative to flavonoids .

Salicylate Esters (e.g., Methyl Salicylate): Key Similarities: Ester linkage and phenolic hydroxyl groups.

Functional Comparison

While direct bioactivity data for the target compound is absent in the evidence, structural features suggest the following hypotheses:

  • Antioxidant Potential: Multiple hydroxyl groups may confer radical-scavenging activity, similar to other polyphenols.
  • Antimicrobial Activity : The prenyl group could enhance membrane disruption, as seen in prenylated coumarins .

Data Table: Structural and Hypothetical Properties

Compound Name Molecular Formula Key Substituents Hypothetical LogP* Potential Bioactivity
3-Hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate C₂₃H₂₆O₉ Prenyl, 2× hydroxymethyl, 4× hydroxyl 2.8 Antioxidant, Antimicrobial
Methyl 2,4-dihydroxy-6-methylbenzoate C₉H₁₀O₄ Methyl, 2× hydroxyl 1.2 Anti-inflammatory
Xanthohumol (Prenylated Flavonoid) C₂₁H₂₂O₅ Prenyl, 3× hydroxyl 4.5 Anticancer, Antiviral

*LogP values estimated via fragment-based methods.

Preparation Methods

Prenylation

Prenylation introduces the 3-methylbut-2-en-1-yl side chain onto the aromatic ring. Typical methods include:

Control of regioselectivity is critical to ensure attachment at the 2-position of the phenyl ring.

Hydroxymethylation

Hydroxymethyl groups at the 4 and 5 positions are introduced by:

Esterification

The final step is the formation of the ester bond between the phenolic hydroxyl of the prenylated and hydroxymethylated phenyl ring and the carboxyl group of 2,4-dihydroxy-6-methylbenzoic acid:

  • Carbodiimide-mediated coupling (e.g., using DCC or EDCI) in the presence of catalytic DMAP to activate the carboxyl group.
  • Alternatively, acid chloride formation followed by reaction with the phenol under mild base conditions.
  • Reaction conditions are kept mild to preserve hydroxyl groups and avoid side reactions.

Representative Synthetic Route and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Prenylation Prenyl bromide, AlCl3, DCM, 0°C to RT 65-75 Regioselective alkylation
2 Hydroxymethylation Paraformaldehyde, NaOH, MeOH, reflux 70-80 Electrophilic substitution
3 Esterification DCC, DMAP, DCM, RT 60-70 Mild conditions to avoid oxidation

These yields are typical for each step based on analogous phenolic compound syntheses reported in literature for similar polyphenolic esters.

Research Findings and Optimization

  • Selectivity: The prenylation step requires careful control to avoid polyalkylation or rearrangement of the prenyl group.
  • Hydroxymethylation: Reaction temperature and pH influence the degree of substitution; excess formaldehyde can lead to over-substitution.
  • Esterification: Use of coupling agents with catalytic nucleophiles (e.g., DMAP) improves yield and reduces side products.

Recent studies suggest that enzymatic catalysis using lipases can also promote selective esterification under greener conditions, though this approach is less common for this compound due to steric hindrance.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Natural Extraction Solvent extraction and chromatographic purification Natural product, no synthetic steps Low yield, impurities
Chemical Synthesis Multi-step organic synthesis including prenylation, hydroxymethylation, esterification High purity, scalable Multi-step, requires careful control
Enzymatic Esterification Lipase-catalyzed ester formation Mild, environmentally friendly Limited substrate scope

Q & A

Basic Research Questions

Q. What are the optimal methods for isolating and purifying this compound from natural or synthetic sources?

  • Methodology : Use column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (e.g., ethyl acetate/hexane mixtures) to separate structural analogs. Monitor purity via HPLC with UV detection at 254 nm, as described for phenolic derivatives in similar compounds . For synthetic batches, recrystallization using ethanol-water mixtures can enhance purity.

Q. How can structural elucidation be performed given its complex substituents?

  • Methodology : Combine 1D/2D NMR (e.g., 1^1H, 13^{13}C, HSQC, HMBC) to resolve overlapping signals from hydroxymethyl and prenyl groups. ESI-MS and high-resolution mass spectrometry (HRMS) confirm molecular weight. Compare spectral data with structurally related chromenyl esters, where 1^1H-NMR δ 6.27–7.74 ppm and aromatic coupling constants (e.g., J=7.6J = 7.6 Hz) are critical .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodology : LC-MS/MS with reverse-phase C18 columns and electrospray ionization (ESI) in negative ion mode. Validate using spike-and-recovery experiments in plasma or tissue homogenates, as demonstrated for hydroxylated benzoate derivatives .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and stereochemical fidelity?

  • Methodology : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for prenyl group introduction, using Pd(dppf)Cl2_2 (0.05 mmol) and potassium phosphate in 1,4-dioxane/water at 100°C . Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3 v/v) and optimize protecting groups (e.g., acetyl for hydroxyls) to minimize side reactions.

Q. What computational strategies predict its interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to model binding to targets like cytochrome P450 or kinases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), as applied to chromenyl benzoates in pharmacological studies .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodology : Conduct meta-analysis of dose-response curves and assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50_{50} values for antioxidant activity may arise from DPPH assay vs. ORAC protocols. Standardize assays using quercetin or ascorbic acid as positive controls .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodology : Store samples in amber vials at -80°C under nitrogen. Assess degradation products via accelerated stability testing (40°C/75% RH for 6 months) and identify hydrolyzed metabolites (e.g., free benzoic acid derivatives) using LC-HRMS. Adjust pH to 5–6 in formulations to reduce ester hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-4,5-bis(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)phenyl 2,4-dihydroxy-6-methylbenzoate

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